Selexipag was approved by the United States FDA on December 22, 2015 for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce risk of hospitalization. PAH is a relatively rare disease with usually a poor prognosis requiring more treatment options to prolong long-term outcomes. Marketed by Actelion Pharmaceuticals under brand name Uptravi, selexipag and its active metabolite, ACT-333679 (MRE-269), act as agonists of the prostacyclin receptor to increase vasodilation in the pulmonary circulation and decrease elevated pressure in the blood vessels supplying blood to the lungs.
Selexipag is a Prostacyclin Receptor Agonist. The mechanism of action of selexipag is as a Prostacyclin Receptor Agonist.
Selexipag is prostacyclin receptor agonist that causes vasodilation in pulmonary vasculature and is used in the therapy of pulmonary arterial hypertension (PAH). Selexipag has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury.
Selexipag
CAS No.: 475086-01-2
Cat. No.: VC0542940
Molecular Formula: C26H32N4O4S
Molecular Weight: 496.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 475086-01-2 |
---|---|
Molecular Formula | C26H32N4O4S |
Molecular Weight | 496.6 g/mol |
IUPAC Name | 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |
Standard InChI | InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) |
Standard InChI Key | QXWZQTURMXZVHJ-UHFFFAOYSA-N |
SMILES | CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Pharmacological Profile of Selexipag
Chemical Structure and Properties
Selexipag (C₂₆H₃₂N₄O₄S) is a small molecule with a molecular weight of 496.63 g/mol. Its IUPAC name is 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}-N-methanesulfonylacetamide. The compound features a pyrazine core substituted with diphenyl groups and a sulfonamide moiety, contributing to its high selectivity for the IP receptor over other prostanoid receptors .
Table 1: Key Chemical Properties of Selexipag
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₂N₄O₄S |
Molecular Weight | 496.63 g/mol |
CAS Number | 475086-01-2 |
Solubility (Water) | 0.00434 mg/mL (predicted) |
logP | 3.76 (hydrophobic) |
Protein Binding | ~99% (selexipag and metabolite) |
Pharmacokinetics and Metabolism
Clinical Efficacy in Pulmonary Arterial Hypertension
GRIPHON Trial: Landmark Phase III Study
The GRIPHON trial (n=1,156) demonstrated that selexipag reduced the risk of morbidity/mortality events by 40% (HR: 0.60; 95% CI: 0.46–0.78) compared to placebo. Notably, 80% of patients were on background therapy with endothelin receptor antagonists (ERAs) or phosphodiesterase-5 inhibitors (PDE5is) . Subgroup analyses revealed a 55% risk reduction in patients initiating selexipag within 6 months of diagnosis .
TRITON Study: Triple Therapy Outcomes
In the TRITON trial (n=285), selexipag combined with macitentan and tadalafil reduced disease progression risk by 52% (HR: 0.48; 95% CI: 0.35–0.66) versus placebo. Survival analysis showed a trend toward reduced mortality (HR: 0.70; 95% CI: 0.46–1.10), though statistical significance was not reached .
Table 2: Key Efficacy Outcomes from Clinical Trials
Trial | Population | Primary Endpoint (HR vs. Control) | Mortality (HR vs. Control) |
---|---|---|---|
GRIPHON | Prevalent PAH | 0.60 (0.46–0.78) | 0.70 (0.46–1.10) |
TRITON | Incident PAH | 0.48 (0.35–0.66) | 0.70 (0.46–1.10) |
Long-Term Benefits of Early Initiation
Pooled analyses of GRIPHON and TRITON data (n=649) highlighted the importance of early selexipag initiation. Patients starting therapy within 6 months of diagnosis exhibited a 52% reduction in disease progression risk (HR: 0.48; 95% CI: 0.35–0.66) and improved 24-month survival rates (87.8% vs. 83.3% in controls) .
Therapeutic Implications and Future Directions
Selexipag’s oral administration and selective IP receptor targeting make it a preferred option for PAH, particularly in combination with ERAs and PDE5is. Ongoing research explores its role in pediatric PAH and connective tissue disease-associated PAH.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume